Pyridinium, 2-(((2-aminoethyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride
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Overview
Description
Pyridinium, 2-(((2-aminoethyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride is a complex organic compound that features a pyridinium core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 2-(((2-aminoethyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride typically involves multiple steps. One common method involves the Kröhnke pyridine synthesis, which is a reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . This method is known for generating highly functionalized pyridines under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The starting materials, such as bromomethyl ketone and pyridine, are often commercially available or can be synthesized using known methods .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 2-(((2-aminoethyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and pH levels to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Pyridinium, 2-(((2-aminoethyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Pyridinium, 2-(((2-aminoethyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: A simpler pyridine derivative with similar functional groups.
2-(2-Aminoethyl)pyridine: Another pyridine derivative with an aminoethyl group.
Uniqueness
What sets Pyridinium, 2-(((2-aminoethyl)dithio)methyl)-4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)-, chloride apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
124474-53-9 |
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Molecular Formula |
C18H20ClF3N4OS2 |
Molecular Weight |
465.0 g/mol |
IUPAC Name |
2-[[4-methoxy-3-methyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]pyridin-1-ium-2-yl]methyldisulfanyl]ethanamine;chloride |
InChI |
InChI=1S/C18H20F3N4OS2.ClH/c1-11-15(10-28-27-8-6-22)25(7-5-16(11)26-2)17-23-13-4-3-12(18(19,20)21)9-14(13)24-17;/h3-5,7,9H,6,8,10,22H2,1-2H3,(H,23,24);1H/q+1;/p-1 |
InChI Key |
IVZUGQCSWWFWHM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C[N+](=C1CSSCCN)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F)OC.[Cl-] |
Origin of Product |
United States |
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